1-Fluorosulfonyloxy-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]benzene
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Overview
Description
1-Fluorosulfonyloxy-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]benzene is a complex organic compound characterized by the presence of fluorine, sulfonyloxy, and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluorosulfonyloxy-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]benzene typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Benzene Ring: The initial step involves the formation of the benzene ring structure, which serves as the backbone of the compound.
Introduction of Functional Groups:
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Fluorosulfonyloxy-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound is prone to nucleophilic substitution reactions, where the fluorine or sulfonyloxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Nucleophiles: Common nucleophiles include amines, thiols, and alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may yield amines.
Scientific Research Applications
1-Fluorosulfonyloxy-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Fluorosulfonyloxy-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
1-Fluorosulfonyloxy-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]benzene can be compared with other similar compounds, such as:
1-Fluorosulfonyloxy-2-[[4-(trifluoromethyl)phenyl]carbamoyl]benzene: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
1-Fluorosulfonyloxy-2-[[4-(methoxy)phenyl]carbamoyl]benzene: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-fluorosulfonyloxy-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO5S/c15-14(16,17)23-10-7-5-9(6-8-10)19-13(20)11-3-1-2-4-12(11)24-25(18,21)22/h1-8H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTKXFVYLYYFCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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